3-(difluoromethyl)-1H-pyrazole hydrochloride
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Overview
Description
3-(difluoromethyl)-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of difluoromethylated heterocycles. This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to a pyrazole ring, which is further stabilized by the addition of hydrochloride. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of pyrazole with difluoromethylating agents such as ClCF2H (chlorodifluoromethane) under specific conditions . Another approach involves the use of difluorocarbene reagents, which can be generated in situ and react with pyrazole to form the desired product .
Industrial Production Methods
Industrial production of 3-(difluoromethyl)-1H-pyrazole hydrochloride may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various difluoromethylated derivatives, while oxidation reactions can produce difluoromethyl ketones or alcohols .
Scientific Research Applications
3-(difluoromethyl)-1H-pyrazole hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated heterocycles, such as:
- 3-(trifluoromethyl)-1H-pyrazole
- 3-(difluoromethyl)-1H-pyrrole
- 3-(difluoromethyl)-1H-imidazole .
Uniqueness
What sets 3-(difluoromethyl)-1H-pyrazole hydrochloride apart is its specific combination of the difluoromethyl group and the pyrazole ring. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in drug design and other applications .
Properties
CAS No. |
2703779-03-5 |
---|---|
Molecular Formula |
C4H5ClF2N2 |
Molecular Weight |
154.5 |
Purity |
95 |
Origin of Product |
United States |
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